Lipophilicity Differentiation: Butyl Ester vs. Phenyl Ester (CAS 56542-07-5) – LogP and PSA Comparison
Butyl (2-bromoethyl)ethylphosphinate exhibits a computed LogP of 3.496 and a topological polar surface area of 36.11 Ų . In comparison, the phenyl ester analog (CAS 56542-07-5) possesses a higher LogP of 3.758, corresponding to a ~1.8-fold increase in computed octanol-water partition coefficient, while PSA remains identical at 36.11 Ų . The ΔLogP of +0.262 for the phenyl analog indicates greater membrane permeability but also higher non-specific protein binding and potentially reduced aqueous solubility. For procurement decisions in medicinal chemistry programs targeting oral bioavailability or CNS penetration, the butyl ester provides intermediate lipophilicity distinct from both the more lipophilic phenyl ester and the more polar shorter-chain esters, enabling fine-tuning of ADME properties without altering the reactive bromoethyl handle.
Phenyl: LogP 3.758, TPSA 36.11 Ų
ΔLogP +0.262 (~1.8× partition coefficient)
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.496; TPSA = 36.11 Ų (CAS 56542-06-4) |
| Comparator Or Baseline | Phenyl (2-bromoethyl)ethylphosphinate (CAS 56542-07-5): LogP = 3.758; TPSA = 36.11 Ų; Butyl ethylphosphinate (CAS 27852-50-2): LogP = 2.565; TPSA = 60.44 Ų |
| Quantified Difference | ΔLogP (Butyl vs. Phenyl) = +0.262 (phenyl more lipophilic); ΔLogP (Butyl vs. non-brominated butyl ethylphosphinate) = +0.931; ΔTPSA (Butyl vs. non-brominated) = −24.33 Ų |
| Conditions | Computed values from Chemsrc database (standardized algorithm); LogP by XLogP3 method |
Why This Matters
A LogP difference of 0.262 translates to a ~1.8-fold change in partition coefficient, sufficient to alter in vitro cellular permeability and in vivo distribution profiles in SAR campaigns—purchasing the phenyl analog inadvertently shifts the lead compound's physicochemical space by a meaningful margin.
